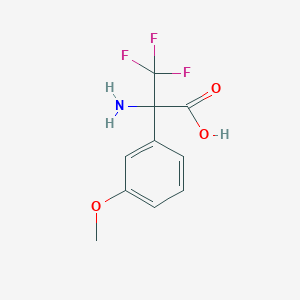

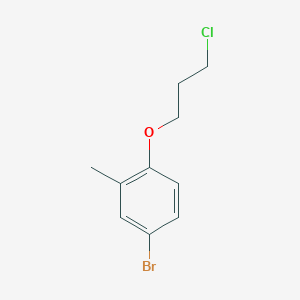

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid

Overview

Description

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid, more commonly known as propargylsulfanylbenzoic acid (PSBA), is a synthetic organic compound derived from propargylsulfanylbenzoate and is used in a variety of scientific research applications. PSBA is a colorless and odorless compound with a molecular weight of 187.2 g/mol. It has a melting point of 116-118°C, and a boiling point of 230-232°C. PSBA has been studied extensively in the fields of chemistry, biochemistry, and physiology due to its unique properties and potential applications in laboratory experiments.

Scientific Research Applications

Enhancing Sensitivity of Skin Tests

The use of benzoic acid in various liquid vehicles has demonstrated that specific mixtures can significantly enhance the sensitivity of human skin tests for non-immunological immediate contact reactions. This research found that alcohol/water and alcohol/propylene glycol vehicles elicited stronger reactions compared to alcohols alone. Ethanol, commonly utilized in skin tests, shows that reactions can be intensified with these specific vehicle mixtures, suggesting potential applications in dermatological testing and research (Lahti, Poutianen, & Hannuksela, 1993).

Metabolomics and Detoxification Studies

A metabolomics study involving benzoic acid explored the detoxification process through glycine conjugation in humans. This research provides insight into the physiological significance of the glycine conjugation reaction and its implications for public health, demonstrating the detoxification of benzoic acid without indicating glycine depletion. The study highlights the importance of considering metabolic variations in detoxification processes, contributing to our understanding of human metabolism and potential health impacts of benzoic acid ingestion (Irwin et al., 2016).

Understanding Environmental Phenols Exposure

Research on environmental phenols, including derivatives of benzoic acid, in pregnant women highlights the pervasive exposure to these chemicals through consumer and personal care products. This study underscores the necessity of monitoring environmental phenol levels to assess potential health risks, particularly in vulnerable populations like pregnant women. The findings call for a comprehensive evaluation of phenol exposure sources and their implications for public health (Mortensen et al., 2014).

Chemical Sensitization and Occupational Health

The identification of new chemical sensitizers, such as 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, and their impact on occupational health illustrates the ongoing challenges in chemical safety and worker protection. This research on occupational respiratory diseases and urticaria related to benzoic acid derivatives emphasizes the need for stringent exposure control measures and awareness of potential health hazards in the workplace (Suojalehto et al., 2015).

Role in Plant Defense Mechanisms

Investigations into salicylic acid, a benzoic acid derivative, have revealed its central role in plant defense mechanisms. This research shows that salicylic acid occurs naturally in humans and animals and suggests a reassessment of its physiological role beyond its metabolite function from aspirin. The study indicates that salicylic acid could be an endogenous compound, prompting further exploration of its functions in human and animal health (Paterson et al., 2008).

properties

IUPAC Name |

3-prop-2-ynylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMDRCWQRMEHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Prop-2-yn-1-ylsulfanyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)

![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)

![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)

![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)